What are the properties of 7-Methyl-1H-indene?
What are the properties of 7-Methyl-1H-indene?
The following technical guide details the properties, synthesis, and applications of 7-Methyl-1H-indene , a critical ligand precursor in organometallic catalysis.
Executive Summary
7-Methyl-1H-indene (CAS: 7372-92-1) is a bicyclic aromatic hydrocarbon utilized primarily as a precursor for Group 4 metallocene catalysts (Zirconium, Hafnium). In the context of olefin polymerization, the 7-methyl substituent—often discussed in equilibrium with its tautomer 4-methyl-1H-indene —plays a pivotal role in controlling the stereochemical environment of the active metal center. This guide synthesizes the physicochemical properties, synthetic pathways, and mechanistic significance of this compound for researchers in catalyst design and polymer science.
Chemical Identity & Physical Properties[1][2][3]
7-Methyl-1H-indene exists in a dynamic equilibrium with 4-methyl-1H-indene due to rapid [1,5]-sigmatropic hydrogen shifts at room temperature. While the 4-methyl isomer is thermodynamically favored due to lower peri-strain between the methyl group and the saturated C1 methylene, the "7-methyl" nomenclature is frequently used to describe the steric positioning relative to the bridgehead in metallocene complexes.
| Property | Data | Notes |
| IUPAC Name | 7-Methyl-1H-indene | Tautomer: 4-Methyl-1H-indene |
| CAS Number | 7372-92-1 | Often indexed with 4-methyl isomer (7344-34-5) |
| Molecular Formula | C₁₀H₁₀ | |
| Molecular Weight | 130.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |
| Boiling Point | 211.9°C (at 760 mmHg) | |
| Density | 1.016 g/mL (at 25°C) | |
| Melting Point | < 25°C (Liquid at RT) | Pure 4-methyl isomer MP is ca.[1] -2°C |
| Solubility | Soluble in Toluene, THF, Et₂O, DCM | Insoluble in water |
| Acidity (pKa) | ~20 (DMSO) | C1 protons are highly acidic |
Structural Tautomerism
The distinction between the 4- and 7-positions depends on the numbering of the sp³ carbon (C1).
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4-Methyl-1H-indene: Methyl is on the benzene ring "far" from C1.
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7-Methyl-1H-indene: Methyl is on the benzene ring "adjacent" to C1 (proximal).[2]
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Equilibrium:
favoring the 4-methyl isomer to avoid steric clash between the C7-Me and C1-H. However, deprotonation yields a single, resonance-stabilized 4-methylindenyl anion .
Synthetic Pathways[1][4][6][7][8][9]
Primary Route: Friedel-Crafts Cyclization (via 4-Methyl-1-indanone)
The most robust synthesis targets 4-methyl-1-indanone , which is then reduced and dehydrated. The resulting indene mixture is suitable for lithiation.
Step 1: Synthesis of 4-Methyl-1-indanone[3][4]
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Reagents: m-Xylene, Succinic Anhydride, AlCl₃ (Lewis Acid).
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Mechanism: Friedel-Crafts acylation followed by intramolecular cyclization.
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Protocol:
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React m-xylene with succinic anhydride and AlCl₃ in nitrobenzene or DCM to form 3-(2,4-dimethylphenyl)propanoic acid (Note: This route often gives mixtures; a more regioselective route uses o-tolualdehyde ).
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Preferred Precursor Route: Start with 3-(2-methylphenyl)propanoic acid .
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Cyclize using Polyphosphoric Acid (PPA) at 80°C for 2 hours.
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Yield: ~85% of 4-methyl-1-indanone.[4]
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Step 2: Reduction and Dehydration
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Reagents: NaBH₄ (Reduction), p-Toluenesulfonic acid (p-TsOH) (Dehydration).
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Protocol:
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Dissolve 4-methyl-1-indanone in MeOH/THF (1:1).
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Add NaBH₄ (1.5 eq) at 0°C. Stir for 4 hours. Quench with dilute HCl.
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Isolate 4-methyl-1-indanol (oil).
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Reflux the alcohol in Toluene with catalytic p-TsOH in a Dean-Stark apparatus for 2 hours.
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Purification: Vacuum distillation (bp ~95°C at 10 mmHg).
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Product: Mixture of 4-methyl and 7-methyl-1H-indene.[2]
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Visualization: Synthesis & Tautomerism
Caption: Synthetic pathway from acid precursor to the equilibrating indene pair, converging to a single anionic species upon lithiation.
Reactivity & Applications in Catalysis
Ligand Synthesis for Metallocenes
7-Methyl-1H-indene is a "pro-chiral" ligand precursor. Upon deprotonation with n-Butyllithium (n-BuLi) , it forms the 4-methylindenyl lithium salt.
When this anion is bridged (e.g., with dimethylsilyl chloride) and complexed with Zirconium (ZrCl₄), the position of the methyl group dictates the catalyst's symmetry:
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Proximal (Position 7): If the bridge attaches at C1 and the methyl is at C7 (adjacent to bridge), it creates steric bulk protecting the metal center.
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Distal (Position 4): If the bridge attaches at C1 and the methyl is at C4, it extends the "wing" of the ligand, influencing polymer tacticity.
Regioselectivity of Bridging: Due to the steric hindrance at C7 (peri-hydrogen interaction), electrophilic attack by the bridging group (e.g., SiMe₂Cl₂) preferentially occurs at C1 (distal to the methyl group) . This results in 4-methyl-1-silylindenyl complexes, not 7-methyl. However, the "7-methyl" nomenclature persists in literature to describe the potential isomer or specific substituted variations (e.g., 2-methyl-4-phenyl-7-methylindenyl systems).
Polymerization Performance
Metallocenes derived from methyl-substituted indenes are used to produce Isotactic Polypropylene (iPP) .
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Mechanism: The C2-symmetric rac-complex forces incoming propylene monomers to orient specifically, ensuring stereoregularity.
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Effect of Methyl Group: The methyl substituent increases the molecular weight of the polymer by suppressing chain termination (β-hydride elimination) compared to the unsubstituted parent indene.
Experimental Protocol: Lithiation & Trapping
Self-validating step: Color change indicates anion formation.
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Preparation: Charge a Schlenk flask with 7-methyl-1H-indene (1.30 g, 10 mmol) and anhydrous diethyl ether (30 mL) under Argon.
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Deprotonation: Cool to -78°C. Add n-BuLi (10 mmol, 2.5 M in hexanes) dropwise.
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Observation: Allow to warm to Room Temperature (RT). The solution will turn from pale yellow to bright yellow/orange , confirming the formation of the aromatic indenyl anion.
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Trapping (Validation): Add trimethylsilyl chloride (TMSCl, 1.1 eq). The color should fade back to pale yellow, and GC-MS should show a single peak for (trimethylsilyl)-4-methylindene (MW ~202).
Safety & Handling (MSDS Highlights)
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Hazards: Flammable liquid (Category 3). Causes skin irritation (H315) and serious eye irritation (H319).
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Storage: Store under inert gas (Argon/Nitrogen) at < 4°C to prevent oxidative polymerization.
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Spill Response: Absorb with sand/vermiculite. Do not use sawdust (fire hazard).
References
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NIST Chemistry WebBook. 4-Methyl-1H-indene (Isomer Data). National Institute of Standards and Technology. Link
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Ready, T. E., et al. (1999). "Zirconocene Catalysts for Olefin Polymerization." Journal of Organometallic Chemistry. Link
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Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. Link
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PubChem. 1H-Indene, 4-methyl- Compound Summary. National Library of Medicine. Link
